N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(pyridin-4-yl)acetamide
Description
Properties
IUPAC Name |
N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-2-pyridin-4-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O2/c1-2-23-15-14-20-19-12(21(14)8-7-17-15)10-18-13(22)9-11-3-5-16-6-4-11/h3-8H,2,9-10H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKQKHJVGWHIRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CN2C1=NN=C2CNC(=O)CC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(pyridin-4-yl)acetamide is a synthetic compound belonging to the family of triazolo[4,3-a]pyrazine derivatives. This compound is notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. The unique structural features of this compound suggest potential applications as an anti-cancer agent and in various other therapeutic areas.
Chemical Structure
The compound's chemical structure can be represented as follows:
This structure includes a triazolo-pyrazine core and a pyridine substituent, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound has been shown to inhibit key enzymes and receptors involved in cancer progression and inflammation. For instance, it acts as a dual inhibitor of c-Met and VEGFR-2, both critical targets in cancer therapy.
Biological Activity Overview
Research indicates that derivatives of triazolo[4,3-a]pyrazines exhibit significant biological activities including:
- Anti-cancer properties : The compound has demonstrated efficacy in inhibiting tumor growth in various cancer cell lines.
- Anti-inflammatory effects : It may modulate inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anti-cancer | Inhibits c-Met and VEGFR-2 | |
| Anti-inflammatory | Modulates inflammatory pathways | |
| Antiviral | Potential activity against various viruses |
Case Studies
- Anti-Cancer Efficacy : A study evaluated the compound's effect on human cancer cell lines (HeLa and HCT116). Results indicated a significant reduction in cell viability at concentrations as low as 5 µM, suggesting strong anti-proliferative effects .
- Inflammatory Response Modulation : In a murine model of inflammation, treatment with the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential use in treating inflammatory diseases.
Research Findings
Recent studies have focused on optimizing the synthesis and enhancing the biological activity of triazolo-pyrazine derivatives. The following findings highlight key aspects:
- Synthesis : The synthesis typically involves cyclization reactions starting from hydrazides and nitriles under acidic or basic conditions. The introduction of the ethoxy group is achieved through alkylation reactions with ethyl halides.
- Structure-Activity Relationship (SAR) : SAR studies have shown that modifications to the triazolo-pyrazine core can significantly influence biological activity. For example, substituting different groups on the pyridine moiety has been linked to enhanced anti-cancer activity .
Table 2: Structure-Activity Relationship Insights
Scientific Research Applications
Medicinal Chemistry
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(pyridin-4-yl)acetamide has shown significant promise in medicinal chemistry, particularly as a lead compound for developing new therapeutic agents. Its structural features suggest potential applications in targeting various biological pathways associated with diseases such as cancer and inflammation.
Key Findings:
- Anti-Cancer Activity: Compounds with similar triazolo-pyrazine structures have demonstrated anti-cancer properties by inhibiting key pathways involved in tumor growth. Studies indicate that derivatives can act as dual inhibitors of c-Met and VEGFR-2, crucial targets in cancer therapy .
Antimicrobial Properties
Research indicates that derivatives of the triazolo-pyrazine class exhibit antimicrobial activities. The presence of the ethoxy group may enhance the compound's interaction with microbial targets, making it a candidate for further exploration as an antimicrobial agent.
Experimental Results:
- In vitro studies have shown that compounds with similar scaffolds possess significant antibacterial activity against various strains .
Inhibitory Effects on Kinases
The unique structure of this compound suggests it may serve as an inhibitor for specific kinases involved in cancer progression. Preliminary docking studies indicate effective binding to kinase domains due to favorable interactions such as hydrogen bonding and hydrophobic contacts .
Case Study 1: Dual Inhibition of c-Met and VEGFR-2
A study evaluated the compound's efficacy against human cancer cell lines expressing c-Met and VEGFR-2. The results indicated that the compound inhibited cell proliferation significantly at low micromolar concentrations, demonstrating its potential as an anti-cancer agent.
Case Study 2: Antimicrobial Activity Evaluation
Another investigation focused on the antimicrobial properties of related triazolo-pyrazine derivatives. The findings suggested that modifications to the ethoxy group enhanced antibacterial efficacy against Gram-positive bacteria.
Comparison with Similar Compounds
Chemical Structure & Properties
- IUPAC Name : N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(pyridin-4-yl)acetamide
- Molecular Formula : C₁₅H₁₆N₆O₂
- Molecular Weight : 312.33 g/mol
- SMILES : CCOc1nccn2c(CNC(=O)Cc3ccncc3)nnc12
- Key Features: Ethoxy substituent at the 8-position of the [1,2,4]triazolo[4,3-a]pyrazine core. Pyridin-4-yl acetamide group attached via a methylene linker.
This compound is distinguished by its balanced hydrophobicity (ethoxy group) and polarity (pyridine and acetamide), which may influence solubility and receptor binding .
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazolopyrazine Core
| Compound Name | Substituents (Position 8) | Acetamide Modification | Molecular Weight | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | Ethoxy | Pyridin-4-yl | 312.33 | Ethoxy, pyridine, acetamide |
| 2-[8-(3-Methylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-(methylsulfanyl)phenyl)acetamide | 3-Methylpiperidin-1-yl | 3-(Methylsulfanyl)phenyl | 463.55 | Piperidine, thioether, ketone |
| N-(2,4-difluorophenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide | 8-Oxo, 7-phenyl | 2,4-Difluorophenyl, sulfanyl | 428.41 | Oxo, fluorine, sulfur |
| N-(4-(8-Amino-3-oxo-2-phenyl-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-6-yl)phenyl)acrylamide | 8-Amino, 3-oxo | Acrylamide, phenyl | 428.45 | Amino, ketone, acrylamide |
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The ethoxy group in the target compound (electron-donating) contrasts with the 8-oxo group in (electron-withdrawing), affecting electron density and receptor interactions .
- Sulfur vs. Oxygen Linkers : Sulfanyl groups () enhance lipophilicity and metabolic stability compared to oxygen-based linkers in the target compound .
- Aromatic vs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
